molecular formula C12H21NO3 B13908958 tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate

Cat. No.: B13908958
M. Wt: 227.30 g/mol
InChI Key: XXMUXAIUSUYDCI-NXEZZACHSA-N
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Description

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a prop-2-enyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the use of azetidine derivatives as starting materials, which undergo various functional group transformations to introduce the hydroxymethyl and prop-2-enyl groups. The tert-butyl group is often introduced via tert-butyl carbamate, which can be synthesized using palladium-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced under specific conditions to form different ring structures.

    Substitution: The prop-2-enyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the prop-2-enyl moiety.

Scientific Research Applications

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-prop-2-enylazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m1/s1

InChI Key

XXMUXAIUSUYDCI-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO)CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CO)CC=C

Origin of Product

United States

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